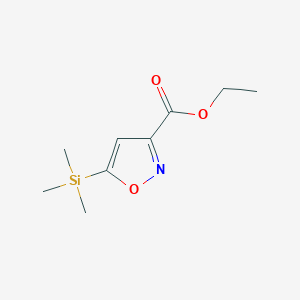

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester” is a chemical compound with the IUPAC name ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate . It has a molecular weight of 213.31 and is a yellow liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, “5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester” is a yellow liquid . Its molecular weight is 213.31 .科学的研究の応用

Polymorphic and Solvate Structures

Research by Salorinne et al. (2014) delved into the structural characterization of ethyl ester and carboxylic acid derivatives of an antiviral drug analogue, demonstrating polymorphic and solvate structures through X-ray crystallography and NMR spectroscopy. This study highlights the importance of intermolecular interactions and their impact on the stability and conformation of isoxazole derivatives, which could be crucial for drug design and development (Salorinne et al., 2014).

Antituberculosis Activity

Mao et al. (2010) synthesized and tested the antituberculosis activity of novel mefloquine-isoxazole carboxylic esters, including a compound similar in functionality to "5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester." These compounds demonstrated significant antituberculosis activity, suggesting potential applications in developing new antituberculosis drugs (Mao et al., 2010).

Esterification Techniques

The work of Yoshino et al. (2006) on the esterification of carboxylic and phosphonic acids presents an environmentally friendly method that might be applicable for synthesizing esters related to "5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester," showcasing an efficient pathway for the preparation of ester derivatives in green chemistry contexts (Yoshino et al., 2006).

Novel Routes to Isoxazole Derivatives

Research by Sørensen et al. (2000) introduced a novel approach to synthesize 5-substituted 3-isoxazolols without forming byproducts, which could be relevant for the synthesis of complex isoxazole derivatives, potentially including variations of "5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester." This method provides a versatile procedure for the preparation of isoxazole-based compounds (Sørensen et al., 2000).

Homologation and Derivatization Techniques

Katritzky et al. (2001) discussed a method for the homologation of carboxylic acids into their corresponding esters, offering a potential synthetic route for modifying or synthesizing derivatives of "5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester." This technique could be useful for researchers looking to create new compounds with tailored properties for specific applications (Katritzky et al., 2001).

特性

IUPAC Name |

ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJJRGMMFYOGJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)